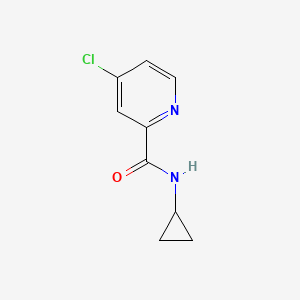

N-Cyclopropyl 4-chloropicolinamide

Beschreibung

Overview of Picolinamide (B142947) Derivatives in Medicinal Chemistry Research

Picolinamide, a derivative of picolinic acid, and its derivatives are a significant class of compounds in medicinal chemistry. nih.gov They are recognized for their wide spectrum of biological activities and have been investigated for various therapeutic applications. tandfonline.com Research has shown that picolinamide derivatives can act as inhibitors for a range of enzymes, highlighting their potential in drug development. nih.govtandfonline.com

For instance, various picolinamide derivatives have been synthesized and evaluated for their potential as:

Anticancer agents : Some derivatives have been studied as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Neuroprotective agents : Certain picolinamides have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. tandfonline.com

Metabolic disorder treatments : A series of 6-substituted picolinamide derivatives were found to be potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and metabolic syndrome. nih.gov

The versatility of the picolinamide scaffold allows for structural modifications that can fine-tune its biological activity, making it a valuable building block in the design of new therapeutic agents. tandfonline.comnih.gov

Significance of Cyclopropyl (B3062369) Moieties in Biologically Active Compounds

The cyclopropyl group is a three-membered carbocyclic ring that has become an increasingly important structural motif in medicinal chemistry. scientificupdate.comnih.gov Despite its simple structure, the incorporation of a cyclopropyl ring into a molecule can have profound effects on its physicochemical and biological properties. nih.govhyphadiscovery.com The high ring strain and unique electronic nature of the cyclopropyl group confer a degree of rigidity and specific conformational preferences to the molecule. nih.govwikipedia.org

Key contributions of the cyclopropyl moiety in drug design include:

Enhanced Potency : The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable binding to its biological target. nih.gov

Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com

Reduced Off-Target Effects : By providing conformational constraint, the cyclopropyl group can improve the selectivity of a compound for its intended target, thereby reducing the likelihood of off-target effects. nih.gov

Bioisosteric Replacement : The cyclopropyl group is often used as a bioisostere for other functional groups, such as vinyl groups or carbonyl groups, to improve pharmacokinetic properties. mdpi.com

The strategic use of cyclopropyl groups has been instrumental in the development of numerous approved drugs and clinical candidates. scientificupdate.com

Historical Context of N-Cyclopropyl 4-chloropicolinamide and Related Scaffolds in Academic Investigations

The study of picolinamide and its derivatives has a long history, evolving from fundamental structural characterization to the exploration of their diverse biological activities. Early research in the mid-20th century focused on the basic chemical and physical properties of the picolinamide scaffold. This foundational work set the stage for later investigations into modified picolinamide structures.

The development of synthetic methodologies to create libraries of picolinamide derivatives has been a key driver of research in this area. tandfonline.comresearchgate.net These methods allow for the systematic variation of substituents on the picolinamide core, enabling structure-activity relationship (SAR) studies. tandfonline.com For example, the synthesis of various benzamide (B126) and picolinamide derivatives has been reported to investigate their potential as enzyme inhibitors. tandfonline.comresearchgate.net

While specific historical details on the first synthesis or investigation of this compound are not extensively documented in readily available literature, its structure is a logical convergence of established research streams. The combination of a 4-chloropicolinamide scaffold, known from agrochemical and pharmaceutical research, with an N-cyclopropyl group, a well-regarded moiety in medicinal chemistry, represents a deliberate design choice aimed at exploring novel chemical space and potential bioactivity.

Scope and Objectives of Research on the Chemical Compound

The research interest in this compound stems from the promising biological activities associated with its constituent parts: the picolinamide core and the cyclopropyl group. The primary objectives of research involving this compound likely focus on its synthesis, characterization, and evaluation of its potential as a bioactive agent.

The main areas of investigation include:

Novel Synthesis Routes : Developing efficient and scalable synthetic methods for this compound and its analogs. The synthesis would typically involve the coupling of 4-chloropicolinic acid with cyclopropylamine (B47189). mdpi.com

Biological Screening : Evaluating the compound's activity in a variety of biological assays to identify potential applications. Given the properties of related compounds, this could include screening for herbicidal, fungicidal, insecticidal, or pharmaceutical activities. researchgate.net

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of this compound to understand how modifications to the structure affect its biological activity. This could involve altering the substitution pattern on the pyridine (B92270) ring or modifying the cyclopropyl group.

Chemical Intermediate : Investigating its use as a building block for the synthesis of more complex molecules. The reactivity of the chloro-substituent and the amide bond could be exploited for further chemical transformations.

The combination of the halogenated picolinamide and the cyclopropylamide functional groups suggests that this compound is a candidate for discovery research in both the agrochemical and pharmaceutical industries.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-cyclopropylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-6-3-4-11-8(5-6)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBWPAZILMLFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649713 | |

| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090815-16-9 | |

| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopropyl 4 Chloropicolinamide and Its Derivatives

Direct Synthesis Approaches for N-Cyclopropyl 4-chloropicolinamide

The most direct route to this compound involves the formation of an amide bond between a 4-chloropicolinoyl moiety and a cyclopropylamine (B47189).

Amidation Reactions and Coupling Strategies

Amidation reactions are a cornerstone of organic synthesis, and several methods can be applied to the formation of this compound. A common and effective approach is the reaction of an activated carboxylic acid derivative with an amine. For instance, 4-chloropicolinic acid can be converted to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with cyclopropylamine to form the desired amide. masterorganicchemistry.com

Coupling reagents are frequently employed to facilitate this transformation under milder conditions, minimizing side reactions and improving yields. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to form amides directly from carboxylic acids and amines. masterorganicchemistry.com The use of such dehydrating agents generates an "active ester" intermediate that is subsequently attacked by the amine. masterorganicchemistry.com

| Coupling Reagent | Description |

| Thionyl chloride (SOCl₂) | Converts carboxylic acids to acyl chlorides, a highly reactive intermediate for amidation. masterorganicchemistry.com |

| N,N'-dicyclohexylcarbodiimide (DCC) | A dehydrating agent that facilitates amide bond formation under mild conditions. masterorganicchemistry.com |

Precursor Synthesis and Reactant Optimization from 4-chloropicolinamide

The compound 4-chloropicolinamide itself can also be a key intermediate. bldpharm.comsigmaaldrich.com The synthesis of N-chloropicolinamide has been reported through the chlorination of picolinamide (B142947) using trichloroisocyanuric acid, yielding a stable oxidant. rasayanjournal.co.in This highlights the reactivity of the picolinamide nitrogen, which can be a site for further functionalization.

Synthesis of this compound Analogs and Related Scaffolds

The core this compound structure can be modified at several positions to generate a library of analogs for various research applications.

Derivatization Strategies at the Picolinamide Moiety

The picolinamide moiety offers multiple sites for derivatization. The pyridine (B92270) ring can undergo various transformations, and the amide nitrogen can be further substituted. Picolinoyl derivatization has been used to enhance the detection of molecules in analytical techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.govnih.gov This involves converting a target molecule into a picolinoyl derivative, which often leads to improved ionization efficiency. ub.edu

Furthermore, the chlorine atom at the 4-position of the picolinamide ring is a handle for introducing other functional groups via nucleophilic substitution reactions. This allows for the synthesis of a diverse range of analogs with modified electronic and steric properties.

Modifications on the N-Cyclopropyl Group

Synthetic strategies can be employed to introduce substituents onto the cyclopropyl (B3062369) ring, although this can be challenging. Chemoenzymatic methods have been developed for the synthesis of optically active α-cyclopropyl-pyruvates, which can serve as building blocks for more complex cyclopropane (B1198618) derivatives. utdallas.edu Additionally, the cyclopropyl group has been incorporated into various pharmacologically active compounds, indicating its importance in medicinal chemistry. nih.govnih.govacs.org

Incorporation into Fused Heterocyclic Systems

The picolinamide scaffold can be used as a starting material for the synthesis of more complex, fused heterocyclic systems. researchgate.net These reactions often involve cyclization strategies that build additional rings onto the picolinamide core. For example, picolinamide derivatives can be precursors to fused pyrimidines, which are known to exhibit a wide range of biological activities. nih.gov The synthesis of such fused systems can be achieved through various methods, including multicomponent reactions and cycloaddition reactions. mdpi.comresearchgate.net The development of new synthetic routes to fused heterocycles is an active area of research, with applications in materials science and medicinal chemistry. nih.govfrontiersin.org

Advanced Synthetic Transformations Employed in Research

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. cam.ac.ukbldpharm.com The reaction typically proceeds by treating a primary amide with bromine or chlorine in a basic aqueous solution. masterorganicchemistry.com

While the Hofmann rearrangement is a powerful tool for synthesizing amines, its direct application to this compound itself is not feasible as it is a secondary amide. The reaction requires a primary amide (R-CONH₂) for the rearrangement to occur.

However, the Hofmann rearrangement could be strategically employed in the synthesis of precursors to related compounds. For instance, it could be used to synthesize aminopyridine derivatives starting from a picolinamide. A hypothetical application could involve the Hofmann rearrangement of 4-chloropicolinamide to produce 2-amino-4-chloropyridine. This resulting amine could then serve as a building block for further elaboration into more complex heterocyclic structures.

The key steps of the Hofmann rearrangement mechanism are outlined below:

N-Halogenation: The primary amide reacts with the hypobromite (B1234621) ion (formed in situ from bromine and hydroxide) to form an N-bromoamide intermediate.

Deprotonation: A base abstracts the acidic N-H proton from the N-bromoamide, yielding an anion.

Rearrangement: The R group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. youtube.com

Hydrolysis: The isocyanate is hydrolyzed in the aqueous base to form a carbamic acid, which is unstable and decarboxylates to yield the primary amine. youtube.com

Variations of the Hofmann rearrangement exist that utilize different reagents to accommodate sensitive substrates, such as using lead tetraacetate or hypervalent iodine reagents under milder conditions. sciencemadness.org An electro-induced Hofmann rearrangement has also been reported for the synthesis of cyclopropylamines from cyclopropyl amides, demonstrating the versatility of this transformation.

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of pyridine and amide chemistry, these reactions are crucial for the synthesis and functionalization of molecules like this compound. The picolinamide functional group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the introduction of substituents at specific positions on the pyridine ring or on an N-alkyl group. cam.ac.uk

Commonly employed metal-catalyzed reactions include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are instrumental in modifying the pyridine core. For instance, the chlorine atom at the C4 position of this compound could be substituted with various groups (aryl, alkyl, amino) using a suitable palladium catalyst and coupling partner. This allows for the synthesis of a diverse library of derivatives.

C-H Activation/Functionalization: The picolinamide moiety is an effective directing group for the ortho-C-H activation of the pyridine ring or the N-aryl/alkyl group. This strategy allows for the direct introduction of functional groups without the need for pre-functionalized substrates. For example, palladium-catalyzed C-H activation could be used to introduce substituents at the C3 or C5 position of the pyridine ring.

Amide Bond Formation: While traditional methods for forming the amide bond between 4-chloropicolinic acid and cyclopropylamine involve coupling reagents, metal-catalyzed methods can also be employed. For example, the palladium-catalyzed carbonylation of 4-chloro-2-iodopyridine (B149840) in the presence of cyclopropylamine could potentially form the desired amide.

A summary of relevant metal-catalyzed reactions is presented in the table below.

| Reaction Type | Catalyst/Reagents | Application in Picolinamide Synthesis |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Substitution of the 4-chloro group with an aryl or vinyl group. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Substitution of the 4-chloro group with an amine. |

| C-H Arylation | Pd(OAc)₂, Ligand | Direct arylation at C3 or C5 of the pyridine ring. |

These catalytic systems offer mild reaction conditions and tolerate a wide range of functional groups, making them highly valuable for the synthesis of complex pharmaceutical and agrochemical compounds. cam.ac.uk

Enantioselective synthesis is critical when a molecule contains a chiral center and one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful. While this compound itself is achiral, derivatives of this compound could incorporate chiral centers. Stereochemical control would then become paramount.

Strategies for enantioselective synthesis in related structures often focus on the creation of stereocenters on the N-substituent or on side chains attached to the pyridine ring. For the cyclopropyl group, several methods for enantioselective cyclopropanation exist. acs.org

Rhodium-Catalyzed Cyclopropanation: Chiral dirhodium tetracarboxylate catalysts can catalyze the reaction of a diazo compound with an alkene to produce cyclopropanes with high enantioselectivity. chemrxiv.org This could be applied to synthesize chiral cyclopropylamine precursors.

Organocatalysis: Chiral organic molecules, such as sulfides, can act as catalysts to promote enantioselective cyclopropanation reactions under mild conditions. researchgate.net

If a chiral center were to be introduced elsewhere in the molecule, for example, in an alkyl chain attached to the pyridine ring, enantioselective methods such as asymmetric hydrogenation, epoxidation, or dihydroxylation could be employed.

The table below highlights some enantioselective strategies applicable to the synthesis of chiral building blocks for picolinamide derivatives.

| Strategy | Catalyst Type | Application |

| Asymmetric Cyclopropanation | Chiral Rhodium or Copper Catalyst | Synthesis of enantiomerically enriched cyclopropylamines. |

| Asymmetric C-H Functionalization | Chiral Palladium or Rhodium Catalyst | Enantioselective introduction of substituents on a prochiral C-H bond. |

| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium Catalyst | Reduction of a ketone or alkene to a chiral alcohol or alkane. |

The choice of strategy depends on the specific location of the desired stereocenter and the nature of the precursor molecule.

Mechanistic Studies of Key Synthetic Steps

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes. Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, and computational analysis.

For the metal-catalyzed reactions discussed previously, the mechanisms are generally well-studied. For example, the catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-chloropicolinamide derivative) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (in a Suzuki reaction) transfers its organic group to the palladium(II) complex, replacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Mechanistic investigations of C-H activation reactions directed by the picolinamide group have shown that the reaction often proceeds through a cyclometalated intermediate, where the metal catalyst coordinates to both the pyridine nitrogen and the amide nitrogen, facilitating the cleavage of a nearby C-H bond. researchgate.net

In the case of the Hofmann rearrangement, mechanistic studies have confirmed the stepwise nature of the reaction, involving the formation of an N-bromoamide and a subsequent concerted rearrangement to an isocyanate, which then hydrolyzes. masterorganicchemistry.com These studies rule out the formation of a free nitrene intermediate.

Investigations into the Biological Activities of N Cyclopropyl 4 Chloropicolinamide and Its Research Analogs

Enzyme Inhibition Studies

The potential for N-Cyclopropyl 4-chloropicolinamide and its analogs to act as enzyme inhibitors has been a subject of scientific inquiry. Research has primarily focused on their effects on proteases involved in neurodegenerative diseases and kinases implicated in cancer.

For instance, the development of potent BACE1 inhibitors has often involved scaffolds that, like this compound, feature a core heterocyclic ring system. Studies have identified potent BACE1 inhibitors among isophthalic acid derivatives containing imidazol and indolyl groups, with the most effective analogs demonstrating IC50 values in the nanomolar range in Fluorescence Resonance Energy Transfer (FRET) assays. nih.gov One such potent compound, 10a, exhibited an IC50 value for BACE1 of 75 nM. nih.gov Another compound, 11b, was identified as highly potent in a cell-based assay with an EC50 value of 0.29 μM. nih.gov

Furthermore, research on tertiary carbinamine-based BACE1 inhibitors has led to the identification of compounds with high potency. For example, a novel compound, VIa, demonstrated an IC50 of 5.9 nM against BACE1. researchgate.net These findings, while not directly on this compound, underscore the potential for small molecule heterocyclic compounds to effectively inhibit BACE1. The development of such inhibitors is a crucial area of research for potential Alzheimer's disease therapeutics. nih.gov

The receptor tyrosine kinases Axl and c-Met are established targets in cancer therapy due to their roles in cell proliferation, survival, migration, and invasion. While specific data on this compound is limited, research on its analogs, particularly picolinamide (B142947) derivatives, has shown promising results in kinase inhibition.

A study on a series of 4-(4-aminophenoxy) picolinamide derivatives identified a lead compound with an impressive IC50 value of 46.5 nM against c-Met kinase. This compound demonstrated significant selectivity, with IC50 values greater than 100,000 nM for other kinases like VEGFR-2, Flt3, c-Kit, and MEK1. In cellular assays, this picolinamide derivative inhibited the A549 lung tumor cell line with an IC50 of 0.26 µM.

The co-expression of AXL and MET has been identified as a potential therapeutic target in malignancies like malignant pleural mesothelioma. nih.gov This has spurred interest in developing dual or multi-target inhibitors. While not direct analogs, the broader class of kinase inhibitors targeting Axl and Met includes compounds with diverse scaffolds. For example, dominant-negative inhibition of the Axl receptor has been shown to suppress brain tumor cell growth and invasion. nih.gov The investigation into Axl and Met inhibitors is a vibrant area of research, with studies exploring various chemical scaffolds to identify potent and selective compounds. nih.gov

Table 1: Kinase Inhibitory Activity of a Picolinamide Analog

| Kinase Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) |

| c-Met | 46.5 | A549 | 0.26 |

| VEGFR-2 | >100,000 | - | - |

| Flt3 | >100,000 | - | - |

| c-Kit | >100,000 | - | - |

| MEK1 | >100,000 | - | - |

A critical aspect of developing BACE1 inhibitors is ensuring their selectivity over other aspartic proteases, such as Cathepsin D (CatD). Off-target inhibition of CatD has been linked to ocular toxicity in preclinical studies of some BACE1 inhibitors. nih.gov Therefore, assessing the selectivity profile of any potential BACE1 inhibitor is of paramount importance.

While there is no specific data on the selectivity of this compound against Cathepsin D, the broader context of BACE inhibitor development highlights the importance of this parameter. For example, some BACE1 inhibitors have shown a narrow selectivity window over CatD, with some compounds exhibiting near-equivalent inhibition. nih.gov In contrast, other BACE1 inhibitors have demonstrated a selectivity of over 2,000-fold for BACE1 compared to CatD. nih.gov The conformational dynamics of BACE1 and CatD active sites, despite their structural similarities, are markedly different, which can be exploited for the design of selective inhibitors. nih.gov

The study of one BACE inhibitor, LY2811376, revealed that it forms a stronger salt bridge with the catalytic dyad in CatD than in BACE1, potentially explaining its off-target effects. nih.gov This underscores the need for careful structural and computational analysis in the design of selective BACE1 inhibitors to avoid unwanted off-target activities.

Antimicrobial Research Applications of Derivatives

Derivatives of this compound, particularly those incorporating cyclopropyl (B3062369) and amide moieties, have been investigated for their potential antimicrobial properties. This research is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens.

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. While direct studies on this compound are not available, research on related structures containing cyclopropyl and amide functionalities has shown promise.

For instance, a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid analogues were synthesized and evaluated for their in vitro anti-tubercular activity. nih.gov Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 7.32 to 136.10 μM. nih.gov

Furthermore, the synthesis of N-pyrazolylbenzamide derivatives has yielded compounds with notable antitubercular activity. nih.gov Compounds 5b, 5f, 5g, and 5o from this series displayed an MIC of 12.5 µg/ml against M. tuberculosis. nih.gov The investigation of various heterocyclic scaffolds, including those with cyclopropyl groups, continues to be a fruitful area for the discovery of new antitubercular drug candidates. researchgate.net

Table 2: Tuberculostatic Activity of Related Cyclopropyl and Amide Derivatives

| Compound Class | Target Organism | MIC Range | Reference |

| 1-cyclopropyl-quinoline derivatives | Mycobacterium tuberculosis H37Rv | 7.32-136.10 μM | nih.gov |

| N-pyrazolylbenzamides (5b, 5f, 5g, 5o) | Mycobacterium tuberculosis | 12.5 µg/ml | nih.gov |

The broader antibacterial potential of derivatives related to this compound has also been a focus of research. The inclusion of a cyclopropyl group in various molecular scaffolds has been shown to confer antibacterial activity.

In a study of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid analogues, many compounds exhibited promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The MIC values for these compounds were in the range of 0.44-34.02 μM. nih.gov Compound 3f was particularly potent, with MICs of 0.44 μM and 0.8 μM against S. aureus and E. coli, respectively. nih.gov

Another study on N-pyrazolylbenzamide derivatives revealed that several compounds possessed excellent antibacterial activity. nih.gov Specifically, compounds 5e, 5s, and 5w were highly effective against Klebsiella pneumoniae, with an MIC of 3.12 µg/ml. nih.gov These findings highlight the potential of designing novel antibacterial agents based on scaffolds containing cyclopropyl and amide functional groups.

Table 3: Antibacterial Spectrum of Related Cyclopropyl Derivatives

| Compound Class | Bacterial Strain | MIC Range (µM) | Most Active Compound (MIC) | Reference |

| 1-cyclopropyl-quinoline derivatives | Staphylococcus aureus ATCC 29213 | 0.44-34.02 | 3f (0.44) | nih.gov |

| Escherichia coli ATCC 25922 | 0.8-34.02 | 3f (0.8) | nih.gov | |

| N-pyrazolylbenzamides | Klebsiella pneumoniae | - | 5e, 5s, 5w (3.12 µg/ml) | nih.gov |

In Vitro and Cellular Assay Methodologies

Half-Maximal Inhibitory Concentration (IC50) Determinations

There is no publicly available research detailing the half-maximal inhibitory concentration (IC50) values for this compound against any specific biological target. However, studies on analogous picolinamide structures reveal that this chemical class has been investigated for its potential as antitumor agents. For instance, research on N-methyl-picolinamide-4-thiol derivatives has shown that some compounds in this family exhibit significant cytotoxicity against various human cancer cell lines, with IC50 values in the low micromolar range. One of the most potent analogs in that study, compound 6p , demonstrated broad-spectrum antiproliferative activity. nih.gov

Similarly, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of different tumor cell lines. mdpi.com The majority of these derivatives were found to be active at low micromolar concentrations against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). mdpi.com The most effective compound from this series, 5q , also showed broad-spectrum antiproliferative activity. mdpi.com

It is important to note that these findings are for research analogs and not for this compound itself. The specific IC50 values for this compound would be dependent on the biological target and the specific assay conditions used.

Cell-Based Antiproliferative and Phosphorylation Assays

Direct evidence from cell-based antiproliferative and phosphorylation assays for this compound is not present in the available literature. However, the research on its analogs provides some clues. The antiproliferative activity of the aforementioned N-methyl-picolinamide-4-thiol and 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives was assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity and thus, cell viability. nih.govmdpi.com

In the study of N-methyl-picolinamide-4-thiol derivatives, advanced kinase inhibitory assays revealed that the most potent compound, 6p , selectively inhibited Aurora-B kinase. nih.gov Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell division, and their inhibition can lead to apoptosis in cancer cells. This suggests that the mechanism of antiproliferative activity for some picolinamide analogs may involve the disruption of key phosphorylation events in the cell cycle. Molecular docking studies further supported the interaction of compound 6p with Aurora-B kinase. nih.gov

No specific phosphorylation assay data is available for this compound.

Gene Expression Profiling in Drug Perturbation Studies

There are no published studies on the gene expression profiling of cells perturbed with this compound. Such studies are crucial for understanding the mechanism of action of a compound, as they can reveal the cellular pathways and biological processes that are affected by the drug.

Structure Activity Relationship Sar Studies of N Cyclopropyl 4 Chloropicolinamide Scaffolds

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the N-Cyclopropyl 4-chloropicolinamide scaffold, the key pharmacophoric elements can be dissected into three primary components: the 4-chloropicolinamide core, the N-cyclopropyl group, and the amide linker.

The Picolinamide (B142947) Core: The picolinamide portion, consisting of a pyridine (B92270) ring and an amide group, is a critical structural motif. The nitrogen atom in the pyridine ring and the amide group's ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) are significant for molecular interactions. nih.gov In related picolinamide-based inhibitors, these features form essential hydrogen bonds with target proteins, anchoring the molecule in the active site. nih.gov

The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring plays a vital role. Its electron-withdrawing nature influences the electronic properties of the entire pyridine ring, which can affect binding affinity. Furthermore, its lipophilicity is a key characteristic. Studies on other substituted picolinic acids have shown that increased lipophilicity at the 4-position can lead to enhanced inhibitory activity. nih.gov

The N-Cyclopropyl Group: This group is not merely a simple alkyl substituent. Its rigid, three-membered ring structure provides conformational constraint, which can reduce the entropic penalty upon binding to a biological target. researchgate.net This rigidity helps to lock the molecule into a bioactive conformation.

Recent research on new insecticides has highlighted that the entire cyclopropyl-picolinamide fragment may be crucial for achieving high biological activity while also contributing to safety profiles concerning non-target organisms. nih.gov This suggests that these elements work in concert to produce the desired biological effect.

Impact of Cyclopropyl (B3062369) Moiety Modifications on Activity and Selectivity

The cyclopropyl group is a favored substituent in medicinal and agrochemical chemistry due to its unique properties. mdpi.com Modifying this moiety provides significant insight into its role in activity and selectivity.

The primary contributions of the cyclopropyl ring include:

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in other alkanes, making the group less susceptible to oxidative metabolism by enzymes like cytochrome P450. mdpi.com Replacing it with more metabolically labile groups, such as an isopropyl group, could decrease the compound's half-life.

Conformational Rigidity: The ring's rigidity helps to properly orient the rest of the molecule for optimal interaction with its target. researchgate.net Swapping the cyclopropyl for a more flexible acyclic alkyl chain (e.g., n-propyl) could lead to a loss of activity due to the adoption of non-productive conformations.

Potency and Binding: The compact nature of the cyclopropyl ring allows it to fit into specific hydrophobic pockets within a target protein. Altering its size, for example, to a cyclobutyl or cyclopentyl ring, can probe the dimensions of the binding site. If the pocket is small and well-defined, larger rings may introduce steric clashes, reducing affinity.

The following table illustrates hypothetical SAR data based on these principles.

| R Group (Modification of Cyclopropyl) | Expected Relative Activity | Rationale |

| -Cyclopropyl | 100% (Reference) | Optimal fit and metabolic stability. |

| -Isopropyl | < 50% | Increased metabolic liability and conformational flexibility. |

| -Cyclobutyl | 70-90% | Similar rigidity, but slightly larger size may slightly reduce optimal fit. |

| -Phenyl | < 20% | Significant increase in steric bulk, likely leading to poor fit in the binding pocket. |

Role of Picolinamide Substituents on Biological Efficacy

Substituents on the picolinamide ring, particularly at the 4-position, have a profound impact on biological efficacy by modulating the electronic and steric properties of the scaffold. The 4-chloro substituent is a key feature of the parent compound.

Electronic Effects: Chlorine is an electron-withdrawing group. This property can influence the pKa of the pyridine nitrogen and the hydrogen-bonding capability of the amide group, which can be critical for target interaction. Replacing chlorine with an electron-donating group, such as a methoxy (B1213986) group (-OCH3), would drastically alter these electronic properties and could weaken the binding affinity.

Steric and Lipophilic Effects: The size and lipophilicity of the substituent at the 4-position are also determining factors. SAR studies on related picolinic acids indicate that lipophilic groups in this position are favorable for activity. nih.gov While chlorine is moderately lipophilic, changing it to a smaller fluorine atom might be tolerated, whereas a larger bromine or iodine atom could introduce steric hindrance. A non-lipophilic group like a hydroxyl (-OH) group would likely be detrimental to activity if the binding site pocket is hydrophobic.

The table below shows potential activity changes based on modifying the 4-position substituent.

| 4-Position Substituent | Hammett Constant (σp) | Lipophilicity (LogP contribution) | Expected Relative Activity |

| -Cl (Reference) | +0.23 | +0.71 | 100% |

| -H | 0.00 | 0.00 | < 30% |

| -F | +0.06 | +0.14 | 80-110% |

| -CH3 | -0.17 | +0.56 | 50-70% |

| -OCH3 | -0.27 | -0.02 | < 40% |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. scispace.com For a series of this compound analogs, a QSAR study would be instrumental in predicting the activity of novel, unsynthesized compounds.

The process involves:

Data Set Generation: A series of analogs would be synthesized with variations at the cyclopropyl and picolinamide positions, and their biological activities would be measured.

Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These descriptors quantify various properties of the molecules.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to create an equation that links the descriptors to the activity. qub.ac.uk

A typical QSAR model might take the form: log(1/C) = k1(Descriptor 1) + k2(Descriptor 2) + ... + constant Where C is the concentration required for a given effect, and k values are coefficients determined by the regression analysis.

Commonly used descriptors in such a model for this scaffold would include:

| Descriptor Type | Example | Property Measured |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents. |

| Hydrophobic | LogP | Lipophilicity or water/oil solubility of the molecule. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Topological | Wiener Index | Molecular branching and shape. |

| 3D-Field Based | CoMFA/CoMSIA Fields | 3D steric and electrostatic fields around the molecule. nih.gov |

Such models can provide quantitative insights, for example, confirming that higher lipophilicity and negative electrostatic potential on the pyridine ring are positively correlated with activity. nih.gov

Ligand Design Principles Based on SAR Insights

The culmination of SAR and QSAR studies is the formulation of a clear set of principles for designing new and improved ligands. nih.gov For the this compound scaffold, these principles guide the rational design of next-generation compounds.

Key design strategies would include:

Scaffold Hopping and Bioisosteric Replacement: While the core scaffold is important, certain elements can be replaced with bioisosteres—groups with similar physicochemical properties—to improve ancillary characteristics like solubility or metabolic profile. For instance, the chlorine atom could be replaced with a trifluoromethyl (-CF3) group, which is also electron-withdrawing and lipophilic but has different steric and metabolic properties.

Structure-Based and Ligand-Based Design: If the 3D structure of the biological target is known, molecular docking could be used to visualize how analogs fit into the binding site, allowing for precise modifications. In the absence of a target structure, ligand-based methods, which rely on the information from known active molecules, are employed. nih.gov

Optimization of Key Interactions: Design efforts should focus on enhancing the interactions identified in the SAR studies. This includes strengthening the hydrogen bonds formed by the picolinamide core and optimizing the fit of the cyclopropyl group in its hydrophobic pocket. For example, adding a small methyl group to the cyclopropyl ring could be explored to probe for additional small pockets to increase binding affinity.

Minimizing Undesirable Properties: Design should also aim to engineer out any liabilities. If a particular analog shows off-target activity, modifications can be made to increase selectivity, guided by the SAR data.

By integrating these principles, chemists can more efficiently navigate the chemical space to discover compounds with superior biological efficacy.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

Molecular docking simulations are instrumental in predicting how N-Cyclopropyl 4-chloropicolinamide might interact with key protein targets such as the Axl tyrosine kinase and Cytochrome P450 2C9 (CYP2C9).

Axl Kinase: Axl is a receptor tyrosine kinase that has become an attractive target in cancer therapy. nih.gov Docking studies of various inhibitors into the ATP-binding site of Axl kinase have revealed common interaction patterns. nih.gov For instance, many inhibitors form crucial hydrogen bonds with the hinge region residue Met623. nih.gov Specifically, bidentate hydrogen bonds with Met623 are often observed, anchoring the inhibitor in the binding pocket. nih.gov Another key interaction involves the residue Asp690 in the DFG motif. nih.gov Based on these established binding modes, it is predicted that the picolinamide (B142947) scaffold of this compound could orient itself to interact with the hinge region of Axl. The pyridine (B92270) nitrogen and the amide group are potential sites for forming hydrogen bonds with key residues like Met623.

Cytochrome P450 2C9 (CYP2C9): CYP2C9 is a vital enzyme in the metabolism of numerous drugs, and predicting interactions with it is crucial to avoid potential drug-drug interactions. nih.gov The active site of CYP2C9 is known to accommodate a variety of substrates and inhibitors. nih.govmdpi.com Molecular docking studies for CYP enzymes help in predicting whether a compound might act as a substrate or an inhibitor. mdpi.comugm.ac.id For this compound, docking simulations would place the molecule within the active site of CYP2C9 to assess its binding affinity and orientation relative to the catalytic heme group. The predicted binding pose can indicate the likelihood of metabolism or inhibition. nih.gov

The stability of a ligand-receptor complex is governed by a network of interactions, primarily hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: In the context of Axl kinase, the amide N-H of this compound could act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors. These groups could form hydrogen bonds with the backbone of Met623 in the hinge region, a common feature for many Axl inhibitors. nih.gov The sp2 character of the cyclopropyl (B3062369) group can also enhance the hydrogen-bonding capability of the adjacent amide NH group. psu.edu In CYP2C9, hydrogen bonds with key active site residues would similarly anchor the molecule and orient it for potential metabolism.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. When bound to a receptor, a ligand adopts a specific low-energy conformation, often referred to as the "bioactive conformation."

For this compound, the key flexible bond is the amide linkage between the pyridine ring and the cyclopropyl group. Computational analysis of the ligand-receptor complex would explore the rotational freedom around this bond to identify the most stable binding pose. The orientation of the cyclopropyl group relative to the picolinamide ring can significantly influence the shape of the molecule and its ability to fit within the binding site. Superimposing the docked conformation of this compound with known co-crystallized ligands can provide confidence in the predicted binding mode and reveal subtle differences in spatial occupancy within the target's active site. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its reactivity and interaction capabilities. ekb.eg

By solving the Schrödinger equation, quantum chemical methods can determine the electronic structure of this compound. This analysis yields valuable information about its molecular orbitals and charge distribution.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically around the carbonyl oxygen, pyridine nitrogen, and chlorine atom) indicate sites prone to electrophilic attack or favorable for forming hydrogen bonds as an acceptor. Regions of positive potential (around the amide and cyclopropyl protons) are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ekb.eg These calculations can predict the most likely sites for metabolic reactions catalyzed by enzymes like CYP450.

| Computational Method | Predicted Property | Relevance for this compound |

| Molecular Docking | Binding Pose & Affinity | Predicts interactions with targets like Axl and CYP2C9. nih.govnih.gov |

| DFT Calculations | Molecular Electrostatic Potential (MEP) | Identifies sites for hydrogen bonding and electrostatic interactions. ekb.eg |

| DFT Calculations | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts chemical reactivity and metabolic stability. ekb.eg |

| NCI Analysis | Noncovalent Interaction Regions | Visualizes the nature and strength of weak interactions (H-bonds, van der Waals). researchgate.netnih.gov |

Noncovalent Interaction (NCI) analysis is a computational method used to visualize weak, noncovalent interactions within a single molecule or between multiple molecules. researchgate.netnih.gov It is based on the electron density and its derivatives. researchgate.net

NCI analysis generates 3D plots where different types of interactions are represented by colored surfaces. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote steric repulsion. researchgate.net

For the this compound-protein complex, an NCI analysis would complement the findings from molecular docking. It would provide a clear, visual representation of the hydrogen bonding network between the ligand and protein residues. Furthermore, it would map out the van der Waals contacts made by the cyclopropyl and chloropyridine rings with hydrophobic residues in the binding pocket, confirming the nature and spatial extent of these stabilizing interactions. researchgate.netnih.gov This detailed view of the interaction landscape is invaluable for understanding the subtle forces that determine binding affinity and specificity.

In Silico Predictive Modeling for Biological Activity and ADME Profiles

Computational chemistry and molecular modeling have become indispensable tools in the early stages of drug and agrochemical discovery. For novel compounds like N-Cyclopropyl-4-chloropicolinamide, in silico methods provide a rapid and cost-effective means to predict their potential biological effects and pharmacokinetic properties. These predictive models help in prioritizing candidates for synthesis and experimental testing, thereby streamlining the research and development process. While specific proprietary research on N-Cyclopropyl-4-chloropicolinamide is not publicly available, we can infer the probable computational approaches based on studies of related picolinamide derivatives. acs.orgnih.govnih.gov

Predicting Biological Activity

The biological activity of a compound is intrinsically linked to its ability to interact with specific biological targets, such as enzymes or receptors. Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are pivotal in predicting these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For N-Cyclopropyl-4-chloropicolinamide, this would involve docking the molecule into the active site of known target proteins for picolinamide-based fungicides or other relevant biological targets. For instance, studies on similar picolinamide fungicides have utilized molecular docking to understand their binding modes within the Qi-site of the cytochrome bc1 complex, a crucial enzyme in the fungal respiratory chain. acs.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of related picolinamide analogues with known activities, a QSAR model could be developed to predict the activity of N-Cyclopropyl-4-chloropicolinamide. These models are built on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A hypothetical QSAR study for a series of picolinamide analogues might yield a predictive model based on key molecular descriptors. The following table illustrates the type of data that would be generated in such a study.

| Compound Analogue | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

| Analogue 1 | 182.60 | 1.8 | 49.3 | 5.2 |

| Analogue 2 | 198.63 | 2.1 | 49.3 | 3.8 |

| N-Cyclopropyl-4-chloropicolinamide | 196.63 | 2.3 | 49.3 | Predicted: 2.5 |

| Analogue 3 | 212.65 | 2.5 | 49.3 | 1.9 |

| Analogue 4 | 228.68 | 2.8 | 49.3 | 1.1 |

| Note: The data presented for N-Cyclopropyl-4-chloropicolinamide and its analogues is hypothetical and for illustrative purposes only. |

Predicting ADME Profiles

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its development as a drug or agrochemical. In silico models are widely used to predict these properties early in the discovery pipeline, helping to identify potential liabilities.

Absorption: Models can predict properties like intestinal absorption, oral bioavailability, and skin permeability. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area.

Distribution: Predictions of how a compound distributes throughout the body, including its volume of distribution and ability to cross the blood-brain barrier, can be made. These models often consider factors like plasma protein binding and the compound's ionization state at physiological pH.

Metabolism: In silico tools can predict the likely sites of metabolism on a molecule by identifying which atoms are most susceptible to modification by metabolic enzymes, primarily the cytochrome P450 family. For N-Cyclopropyl-4-chloropicolinamide, this could involve predicting the likelihood of oxidation or other metabolic transformations on the cyclopropyl ring, the picolinamide core, or the chloro-substituent.

Excretion: Models can provide an indication of the likely route and rate of excretion of a compound and its metabolites, for example, through the kidneys or in the feces.

The following table provides an example of a predicted ADME profile for N-Cyclopropyl-4-chloropicolinamide, based on computational models.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this enzyme. |

| Plasma Protein Binding | >90% | High affinity for binding to plasma proteins. |

| Oral Bioavailability | Moderate | A reasonable fraction of an oral dose may reach systemic circulation. |

| Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies. |

By integrating these in silico predictions, researchers can build a comprehensive preliminary profile of a novel compound like N-Cyclopropyl-4-chloropicolinamide, guiding its further investigation and development.

Future Research Directions and Emerging Applications

Development of Next-Generation N-Cyclopropyl 4-chloropicolinamide Analogs with Enhanced Potency and Selectivity

The development of next-generation analogs of this compound will be a cornerstone of future research, aiming to improve both the potency and selectivity of these compounds. A key strategy in this endeavor is the systematic modification of the picolinamide (B142947) core. For instance, research on similar picolinamide-based compounds, such as certain negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors, has shown that substitutions at various positions on the picolinamide ring can significantly impact biological activity. In one study, the introduction of a methyl group at the 6-position of the picolinamide core enhanced the compound's potency acs.org.

Future efforts could focus on synthesizing a library of this compound analogs with diverse substituents on the pyridine (B92270) ring. The electronic and steric properties of these substituents could be varied to probe the structure-activity relationship (SAR) and optimize interactions with the target protein. Furthermore, modifications to the cyclopropyl (B3062369) group itself, such as the introduction of stereocenters or its replacement with other small, strained ring systems, could lead to improved pharmacological properties. The goal of these synthetic efforts would be to identify analogs with sub-nanomolar potency and high selectivity for their intended biological target, thereby minimizing off-target effects.

Exploration of Novel Therapeutic Indications Beyond Current Findings

While the specific therapeutic targets of this compound are still under investigation, the broader class of picolinamide and quinoline (B57606) derivatives has shown promise in a variety of disease areas. This suggests that this compound and its analogs could have applications beyond their initial intended use. For example, various picolinamide derivatives have been investigated for their potential in treating neurological and psychiatric disorders, including addiction, anxiety, and depression acs.org.

Future research should therefore include broad biological screening of this compound and its analogs against a wide range of therapeutic targets. This could uncover novel activities in areas such as oncology, where quinoline derivatives have been explored as anticancer agents nih.gov, or infectious diseases, with some derivatives showing antifungal properties nih.gov. The exploration of these compounds as T-type calcium channel blockers for the treatment of neuropathic pain also presents a promising avenue for research nih.gov. A comprehensive screening approach will be essential to uncovering the full therapeutic potential of this chemical scaffold mdpi.com.

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how this compound interacts with its biological target at the molecular level is crucial for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate the precise mechanism of action. Techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structures of the compound bound to its target protein, revealing key molecular interactions.

Computational studies, including molecular dynamics simulations and quantum mechanics calculations, can complement these experimental approaches. For instance, investigations into the photorearrangement of N-cyclopropylimines have utilized computational methods to understand the reaction mechanism at a detailed level, involving multiple electronic states and conical intersections nih.gov. Similar advanced computational studies could be applied to this compound to understand its binding kinetics, conformational dynamics, and the electronic effects of the chloro and cyclopropyl substituents on target engagement.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

In the context of this compound, ML models could be trained on SAR data from existing analogs to predict the potency and selectivity of new, unsynthesized compounds. This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, generative AI models could be used to design novel picolinamide scaffolds with desired pharmacological properties. The use of ML has also been shown to be effective in optimizing reaction conditions for chemical syntheses, which could be applied to the production of this compound and its derivatives rsc.org.

Overcoming Research Challenges in Synthesis and Biological Evaluation

The successful development of this compound and its analogs will require overcoming several research challenges in both their chemical synthesis and biological evaluation. The synthesis of picolinamides can be complex, and the introduction of specific substituents, such as the 4-chloro group, may require multi-step reaction sequences acs.org. Developing efficient and scalable synthetic routes will be a key challenge for future research.

In terms of biological evaluation, establishing robust and reliable assays to measure the potency and selectivity of new analogs is essential nih.gov. This includes both in vitro assays using purified proteins or cell-based systems and in vivo studies in animal models of disease nih.gov. For compounds targeting the central nervous system, ensuring adequate brain penetration and metabolic stability will be critical hurdles to overcome. Addressing these challenges will require a collaborative effort between synthetic chemists, pharmacologists, and other specialists in the field of drug discovery.

Q & A

Q. What are the recommended synthetic routes for N-Cyclopropyl 4-chloropicolinamide?

Methodological Answer: A key synthetic strategy involves (3+2) cycloaddition reactions using N-cyclopropyl aniline derivatives under blue light irradiation with catalysts like 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-Me⁺). This method yields polycyclic endoperoxides, which can be further functionalized to target compounds . For amide bond formation, coupling reagents such as HATU or EDCI with DMAP catalysis are recommended, followed by purification via column chromatography (silica gel, gradient elution) .

Q. How should researchers characterize this compound using analytical techniques?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) and monitor degradation products under stress conditions (e.g., heat, UV exposure) .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can confirm cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and aromatic chloropicolinamide signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. What is the structure-activity relationship (SAR) of the N-cyclopropyl group in this compound?

Methodological Answer: The N-cyclopropyl group enhances hydrogen bonding with target proteins due to its sp²-hybridized character, improving binding affinity and pharmacokinetics. For example, replacing N-methoxy with N-cyclopropyl in kinase inhibitors increased metabolic stability (e.g., t₁/₂ from 2.1 to 4.7 hours in rat models) while maintaining enzymatic IC₅₀ values (~10 nM) . SAR studies should systematically compare substituents (e.g., cyclopropyl vs. cyclobutyl) using enzymatic assays and molecular docking .

Advanced Research Questions

Q. How do enantiomers of this compound impact biological activity?

Methodological Answer: Chiral separation via supercritical fluid chromatography (SFC) reveals enantioselective inhibition. For example, (+)-enantiomers of N-cyclopropyl amides showed 10-fold higher potency (IC₅₀ = 152 nM) than (−)-enantiomers (IC₅₀ = 1.9 µM) in KCC2 antagonist studies. Researchers should resolve racemic mixtures and test enantiomers in both in vitro (e.g., ion flux assays) and in vivo models (e.g., rodent neuropathic pain assays) .

Q. How to design in vivo studies to evaluate pharmacokinetics and efficacy?

Methodological Answer:

- Dosing : Administer orally (10–30 mg/kg) in rodent models with vehicle controls (e.g., 0.5% methylcellulose).

- PK Analysis : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose. Measure Cₘₐₓ, AUC, and t₁/₂ using LC-MS/MS .

- Efficacy : Use pseudoestablished rat adjuvant-induced arthritis (AA) models to assess anti-inflammatory effects (e.g., paw swelling reduction ≥50% at 10 mg/kg) .

Q. How to address contradictory data in SAR or mechanistic studies?

Methodological Answer:

- Replicate Experiments : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Validation : Confirm binding modes via X-ray crystallography (e.g., resolving inhibitor-protein complexes at 2.0 Å resolution) .

- Statistical Frameworks : Apply mixed-effects models to account for variability in biological replicates .

Q. What computational methods predict the binding mode of this compound?

Methodological Answer:

Q. What agrochemical applications exist for this compound?

Methodological Answer: The N-cyclopropyl group enhances fungicidal activity by improving membrane permeability and target binding (e.g., isoflucypram’s EC₅₀ = 0.2 µg/mL against Zymoseptoria tritici). Field trials should assess disease incidence (%) and yield improvement in wheat under controlled environmental conditions .

Tables for Key Data

Q. Table 1: Synthetic Routes Comparison

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| (3+2) Cycloaddition | Mes-Acr-Me⁺ | 65 | 95 | |

| Amide Coupling (HATU) | DMAP | 82 | 98 |

Q. Table 2: Enantiomer Activity in KCC2 Inhibition

| Enantiomer | IC₅₀ (nM) | Selectivity Ratio (+/−) |

|---|---|---|

| (+)-form | 152 | 12.5 |

| (−)-form | 1900 | 1.0 |

Q. Table 3: Stability Under Stress Conditions

| Condition | Degradation Products | Stability (%) |

|---|---|---|

| Heat (60°C) | 4-Chloropicolinic acid | 85 |

| UV Light | Cyclopropylamine derivatives | 72 |

Frameworks for Rigorous Research Design

- PICO : Define Population (e.g., enzyme targets), Intervention (compound derivatives), Comparison (wild-type vs. mutant proteins), and Outcomes (IC₅₀, binding energy) .

- FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to drug discovery or agrochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.